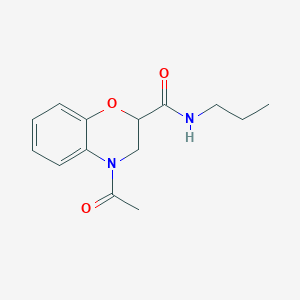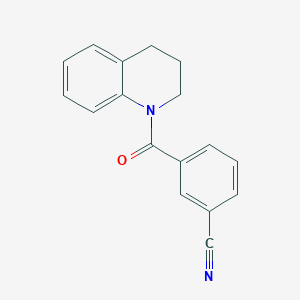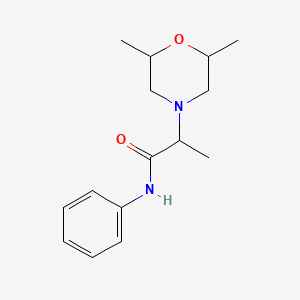
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APBC, is a synthetic compound that belongs to the class of benzoxazines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that it may act as an acetylcholinesterase inhibitor, which would increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its levels are often decreased in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress. Additionally, 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties are well understood. However, there are also some limitations to using 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments. It is relatively expensive compared to other compounds, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are a number of future directions for research on 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its potential effects on the brain.
Métodos De Síntesis
The synthesis of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the condensation of 4-acetylbromobenzene with propylamine followed by cyclization with carbon dioxide. The resulting compound is then treated with acetic anhydride to yield 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. This method has been optimized to produce high yields of 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide with high purity.
Aplicaciones Científicas De Investigación
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. 4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-8-15-14(18)13-9-16(10(2)17)11-6-4-5-7-12(11)19-13/h4-7,13H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVSUXPCBFYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-propyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)


![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)